![molecular formula C19H15N3O2S B3371205 Methyl 1-(4-cyano-phenyl)-5-(4-methylsulfanyl-phenyl)-1H-pyrazole-3-carboxylate CAS No. 640727-98-6](/img/structure/B3371205.png)
Methyl 1-(4-cyano-phenyl)-5-(4-methylsulfanyl-phenyl)-1H-pyrazole-3-carboxylate
Overview
Description
Methyl 1-(4-cyano-phenyl)-5-(4-methylsulfanyl-phenyl)-1H-pyrazole-3-carboxylate, also known as Methyl 4-cyano-3-(4-methylthiophenyl)-1-(4-nitrophenyl)-1H-pyrazole-5-carboxylate, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Mechanism of Action
The mechanism of action of Methyl 1-(4-cyano-phenyl)-5-(4-methylsulfanyl-phenyl)-1H-pyrazole-3-carboxylate 1-(4-cyano-phenyl)-5-(4-methylsulfanyl-phenyl)-1H-pyrazole-3-carboxylate is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. Additionally, it has been suggested that this compound may also work by reducing inflammation and oxidative stress in the brain, which can contribute to the development of neurodegenerative diseases.
Biochemical and Physiological Effects
Methyl 1-(4-cyano-phenyl)-5-(4-methylsulfanyl-phenyl)-1H-pyrazole-3-carboxylate 1-(4-cyano-phenyl)-5-(4-methylsulfanyl-phenyl)-1H-pyrazole-3-carboxylate has been shown to have several biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell growth and induce apoptosis, or programmed cell death. Additionally, it has been shown to reduce inflammation and oxidative stress in the brain, which can help to protect against neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Methyl 1-(4-cyano-phenyl)-5-(4-methylsulfanyl-phenyl)-1H-pyrazole-3-carboxylate 1-(4-cyano-phenyl)-5-(4-methylsulfanyl-phenyl)-1H-pyrazole-3-carboxylate in lab experiments is its potential as an anti-cancer agent. Additionally, it has been shown to have neuroprotective effects, which could make it a valuable tool in the study of neurodegenerative diseases. However, one limitation of using this compound is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for the study of Methyl 1-(4-cyano-phenyl)-5-(4-methylsulfanyl-phenyl)-1H-pyrazole-3-carboxylate 1-(4-cyano-phenyl)-5-(4-methylsulfanyl-phenyl)-1H-pyrazole-3-carboxylate. One area of research could focus on further elucidating the compound's mechanism of action, which could help to identify additional therapeutic applications. Additionally, studies could be conducted to evaluate the safety and efficacy of this compound in animal models and human clinical trials. Finally, researchers could explore the potential use of Methyl 1-(4-cyano-phenyl)-5-(4-methylsulfanyl-phenyl)-1H-pyrazole-3-carboxylate 1-(4-cyano-phenyl)-5-(4-methylsulfanyl-phenyl)-1H-pyrazole-3-carboxylate in combination with other anti-cancer or neuroprotective agents to enhance its therapeutic effects.
Scientific Research Applications
Methyl 1-(4-cyano-phenyl)-5-(4-methylsulfanyl-phenyl)-1H-pyrazole-3-carboxylate 1-(4-cyano-phenyl)-5-(4-methylsulfanyl-phenyl)-1H-pyrazole-3-carboxylate has shown potential in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells in vitro. Additionally, Methyl 1-(4-cyano-phenyl)-5-(4-methylsulfanyl-phenyl)-1H-pyrazole-3-carboxylate 1-(4-cyano-phenyl)-5-(4-methylsulfanyl-phenyl)-1H-pyrazole-3-carboxylate has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
methyl 1-(4-cyanophenyl)-5-(4-methylsulfanylphenyl)pyrazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c1-24-19(23)17-11-18(14-5-9-16(25-2)10-6-14)22(21-17)15-7-3-13(12-20)4-8-15/h3-11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWTZMMXBAIPDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)SC)C3=CC=C(C=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696351 | |
Record name | Methyl 1-(4-cyanophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(4-cyano-phenyl)-5-(4-methylsulfanyl-phenyl)-1H-pyrazole-3-carboxylate | |
CAS RN |
640727-98-6 | |
Record name | Methyl 1-(4-cyanophenyl)-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50696351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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